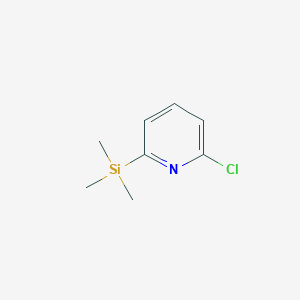

2-Chloro-6-(trimethylsilyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-6-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12ClNSi . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-6-(trimethylsilyl)pyridine are not detailed in the searched resources, it’s worth noting that trimethylsilyl groups are often used in organic chemistry due to their chemical inertness and large molecular volume .Aplicaciones Científicas De Investigación

Metallation and Complex Synthesis

2-Chloro-6-(trimethylsilyl)pyridine is used in metallation reactions, particularly with palladium(II) acetate, to form binuclear cyclopalladated complexes. These complexes exhibit dynamic behavior observable through proton nuclear magnetic resonance spectroscopy (Fuchita, Nakashima, Hiraki, Kawatani, & Ohnuma, 1988).

Coordination Chemistry

The compound plays a role in the synthesis of various coordination complexes. For instance, it is utilized in the creation of 1,3-Diaza-2-metalla-[3]ferrocenophanes, contributing to the field of inorganic chemistry (Wrackmeyer, Klimkina, & Milius, 2008).

Synthesis of Hexacoordinate Phosphorus Compounds

2-Chloro-6-(trimethylsilyl)pyridine is involved in reactions leading to the formation of neutral hexacoordinate phosphorus compounds. These compounds are significant in understanding bonding and coordination in phosphorus chemistry (Kennepohl, Pinkerton, Lee, & Cavell, 1990).

Synthesis of Nitrogen-Containing Polycyclic Delta-Lactones

This compound is crucial in synthesizing bicyclic nitrogen-containing lactones, characterized by X-ray crystallography, expanding our knowledge in organic synthesis and crystallography (Rudler, Denise, Parlier, & Daran, 2002).

Synthesis of 1-(beta-D-ribofuranosyl) Imidazo-[4, 5-c] Pyridines

It is used in the general synthesis of 4-substituted 1-(beta-D-ribofuranosyl)imidazo[4,5-c]pyridines. This synthesis is valuable for the development of novel nucleosides and nucleotides (May & Townsend, 1975).

Hiyama Cross-Coupling Reactions

This chemical is essential in Hiyama cross-coupling reactions, especially for producing functional bi(het)aryl compounds. These reactions are pivotal in organic synthesis, particularly in the pharmaceutical industry (Pierrat, Gros, & Fort, 2005).

Silicon-Carbon Bond Cleavage

It aids in the cleavage of the silicon-carbon bond in pyridines, leading to the synthesis of heterocyclic ketones and other compounds. This process highlights its role in organometallic chemistry and synthetic methods (Pinkerton & Thames, 1970).

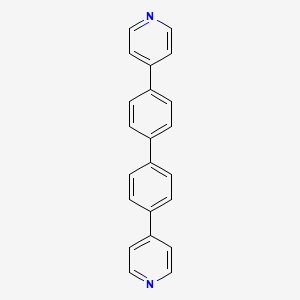

Synthesis of Supramolecular Chemistry Ligands

2-Chloro-6-(trimethylsilyl)pyridine is involved in synthesizing ligands for supramolecular chemistry, demonstrating its applicability in creating complex molecular systems (Schubert & Eschbaumer, 1999).

Propiedades

IUPAC Name |

(6-chloropyridin-2-yl)-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVILOHLHGUUHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573975 |

Source

|

| Record name | 2-Chloro-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(trimethylsilyl)pyridine | |

CAS RN |

263698-97-1 |

Source

|

| Record name | 2-Chloro-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)

![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)

![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)